molecular formula C13H17NO4 B14488942 Dipropyl pyridine-2,3-dicarboxylate CAS No. 63597-05-7

Dipropyl pyridine-2,3-dicarboxylate

Cat. No.: B14488942
CAS No.: 63597-05-7
M. Wt: 251.28 g/mol
InChI Key: JVZLKICVKYOPPV-UHFFFAOYSA-N
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Description

Dipropyl pyridine-2,3-dicarboxylate is a synthetic ester derivative of pyridinedicarboxylic acid. This compound falls within a class of pyridinedicarboxylate esters that are of significant interest in chemical synthesis and coordination chemistry. Pyridinedicarboxylate compounds are widely utilized as key building blocks and ligands in various research fields. They serve as versatile precursors in the synthesis of more complex heterocyclic systems and are employed in the construction of metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions . The structure of related pyridinedicarboxylate esters, such as diethyl pyridine-2,3-dicarboxylate, is documented in public chemical databases . The propyl ester chain in this specific compound is expected to influence its solubility and lipophilicity compared to methyl or ethyl analogs, making it a valuable reagent for specific synthetic applications and material science research. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63597-05-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

dipropyl pyridine-2,3-dicarboxylate

InChI

InChI=1S/C13H17NO4/c1-3-8-17-12(15)10-6-5-7-14-11(10)13(16)18-9-4-2/h5-7H,3-4,8-9H2,1-2H3

InChI Key

JVZLKICVKYOPPV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(N=CC=C1)C(=O)OCCC

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Dipropyl Pyridine 2,3 Dicarboxylate

Established Synthetic Pathways for Pyridine-2,3-dicarboxylic Acid Esters

The synthesis of pyridine-2,3-dicarboxylic acid esters, including dipropyl pyridine-2,3-dicarboxylate, is of significant interest due to their application as intermediates in the production of herbicides and pharmaceuticals. google.comgoogle.com Various synthetic strategies have been developed to construct the core pyridine-2,3-dicarboxylic acid scaffold, which can then be esterified to the desired dialkyl ester.

Oxidation Reactions Leading to the Pyridine-2,3-dicarboxylic Acid Scaffold

A primary route to pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, involves the oxidation of quinoline (B57606) or its derivatives. google.comepo.orgresearchgate.net

One established method utilizes a chlorate (B79027) salt in an aqueous acidic medium to oxidize quinoline. google.comgoogle.com The reaction can be performed without prior activation of the quinoline ring by substituent groups. google.com The presence of cupric ions, generated from an acid-soluble cupric compound, has been shown to significantly increase the yield of quinolinic acid from about 24-26% to as high as 55-62%. google.com A study optimized these conditions, finding that a molar ratio of quinoline to sodium chlorate, cupric sulfate, and concentrated sulfuric acid of 1:3.5:1:1.5 at 103°C for 12 hours resulted in a 67.3% yield of high-purity (99.89%) 2,3-pyridine-dicarboxylic acid. researchgate.net

Another approach employs hydrogen peroxide in the presence of an aqueous base to oxidize 8-substituted quinolines. epo.org This method is notable as hydrogen peroxide is typically unstable under such conditions. epo.org Suitable bases include alkali metal and alkaline earth metal hydroxides and carbonates. epo.org For instance, the preparation of 5-ethyl-pyridine-2,3-dicarboxylic acid can be achieved by adding 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide to a solution of 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of aqueous sodium or potassium hydroxide (B78521) at 75 to 90°C. epo.org

The following table summarizes the yields of various substituted pyridine-2,3-dicarboxylic acids obtained through the hydrogen peroxide oxidation of corresponding 8-substituted quinolines.

SubstituentYield (%)
5-methyl50
4-methyl65
5-ethylNot specified
5-(methoxymethyl)Not specified
Unsubstituted56 (as N-oxide)

Table 1: Yields of Substituted Pyridine-2,3-dicarboxylic Acids via Hydrogen Peroxide Oxidation. Data sourced from epo.org.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to highly functionalized pyridines in a single step, often by constructing the carbon skeleton through Michael or aldol-type reactions followed by cyclization. acsgcipr.org The Kröhnke pyridine (B92270) synthesis, for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org This method is advantageous for producing di-, tri-, and tetra-substituted pyridines under mild conditions. wikipedia.org

A one-pot synthesis of diethyl pyridine-2,3-dicarboxylate has been developed using propargylamine (B41283) and diethyl butynedioate as raw materials in ethanol, with hydrogen peroxide as the oxidant. google.com The optimal reaction conditions were found to be a temperature of 60-70°C for 11-13 hours, with a molar ratio of propargylamine, diethyl butynedioate, and hydrogen peroxide of 1:1:1.4-1.6. google.com This method is highlighted for its high yield, low production cost, and reduced environmental impact. google.com

Condensation Reactions Involving Enones and Aminodiesters

Condensation reactions provide a versatile route to the pyridine ring system. baranlab.orgyoutube.com A process for preparing pyridine-2,3-dicarboxylic acid esters involves the reaction of 2-amino-3-halomaleic acid esters with α,β-unsaturated aldehydes or ketones. google.com This reaction is catalyzed by an acidic catalyst in the presence of an acid-binding agent at temperatures of at least 50°C. google.com The 2-amino-3-halomaleic acid ester intermediates are synthesized from the corresponding 2,3-dihalomaleic acid esters and ammonia (B1221849) or ammonium salts. google.com

The table below shows the yields of various 5-substituted pyridine-2,3-dicarboxylates prepared via this condensation method.

R⁴Yield (%)
CH₃CH₃CH₃48
CH₃CH₃C₂H₅65

Table 2: Yields of 5-Substituted Pyridine-2,3-dicarboxylates from Condensation of 2-amino-3-halomaleic acid esters and α,β-unsaturated aldehydes/ketones. R¹, R², and R⁴ represent substituents on the pyridine ring. Data sourced from google.com.

Reactions of 2,3-Dihalomaleic Acid Esters with Ammonia

As a precursor step to the condensation reactions mentioned above, 2,3-dihalomaleic acid esters can be reacted with ammonia or ammonium salts to form 2-amino-3-halomaleic acid esters. google.com This reaction is conducted under anhydrous conditions at temperatures between 50°C and 150°C, preferably in aprotic solvents like dimethylformamide or in alkanols such as methanol, ethanol, or propanol (B110389). google.com

Direct Esterification and Transesterification Approaches for this compound

Once the pyridine-2,3-dicarboxylic acid scaffold is obtained, the dipropyl ester can be synthesized through direct esterification or transesterification.

Preparation from Pyridine-2,3-dicarboxylic Acid and Propanols

Direct esterification involves reacting pyridine-2,3-dicarboxylic acid with propanol, typically in the presence of an acid catalyst. While specific literature for the dipropyl ester is scarce, the synthesis of other dialkyl esters is well-documented. For example, diethyl pyridine-2,3-dicarboxylate can be prepared from 2,3-dichloropyridine, ethanol, and carbon monoxide in the presence of a palladium complex and a base. google.com

Another relevant synthesis involves the reaction of pyridine-2,3-dicarboxylic anhydride (B1165640) with an alcohol. For instance, reacting the anhydride with sec-butyl alcohol on a steam bath yields both the 2-sec-butyl ester and the 3-sec-butyl ester. rsc.org Similarly, it can be inferred that reacting pyridine-2,3-dicarboxylic acid or its anhydride with n-propanol would yield this compound.

Catalytic Systems in Pyridine-2,3-dicarboxylate Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of pyridine-2,3-dicarboxylates. Both organocatalysis and transition metal catalysis offer distinct advantages in terms of reaction conditions, yields, and substrate scope.

Organocatalysis (e.g., Morpholine-catalyzed Condensations)

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Morpholine (B109124), a secondary amine, can function as an effective organocatalyst in the formation of the pyridine ring.

One notable application of morpholine is in the one-pot, four-component condensation reaction for the synthesis of polysubstituted dihydropyridines, which can subsequently be aromatized to yield pyridine derivatives. researchgate.net This method is atom-efficient and proceeds at ambient temperature. In a typical reaction, an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound are condensed in the presence of a catalytic amount of morpholine. researchgate.net While this specific reaction for the direct synthesis of this compound is not explicitly detailed, the principle can be adapted. For instance, a plausible pathway could involve the condensation of an appropriate aldehyde, an amino-ester, and dipropyl acetylenedicarboxylate, catalyzed by morpholine.

Below is a representative table of a morpholine-catalyzed multi-component reaction for the synthesis of functionalized pyridines, illustrating the versatility of this approach.

Table 1: Morpholine-Catalyzed One-Pot Synthesis of Functionalized Dihydropyridines researchgate.net

Aldehyde (1)Amine (2)Dialkyl Acetylenedicarboxylate (3)Active Methylene Compound (4)ProductYield (%)
BenzaldehydeAnilineDiethyl acetylenedicarboxylateMalononitrileDiethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate92
4-ChlorobenzaldehydeBenzylamineDimethyl acetylenedicarboxylateEthyl cyanoacetateDimethyl 2-amino-1-benzyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate89
4-MethoxybenzaldehydeCyclohexylamineDi-tert-butyl acetylenedicarboxylateMalononitrileDi-tert-butyl 2-amino-1-cyclohexyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate90

This table showcases the general applicability of morpholine as a catalyst in pyridine synthesis. The specific synthesis of this compound would require adaptation of the reactants.

Furthermore, morpholine can also be part of an acidic catalyst system. For instance, morpholine hydrochloride can be used as an acid catalyst in the preparation of pyridine-2,3-dicarboxylic acid compounds. googleapis.com In such cases, the protonated form of morpholine facilitates the key bond-forming steps in the construction of the pyridine ring.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful and versatile platform for the synthesis of complex organic molecules, including pyridine derivatives. Various transition metals, such as palladium, nickel, and copper, have been employed to facilitate the formation of the pyridine ring through cross-coupling reactions.

While specific examples detailing the transition metal-catalyzed synthesis of this compound are not extensively documented, analogous reactions for its diethyl counterpart are well-established and can be adapted. For instance, a common strategy involves the reaction of an α,β-unsaturated aldehyde or ketone with an amino-ester in the presence of a transition metal catalyst.

A plausible route to this compound could involve the reaction of dipropyl aminochloromaleate with an appropriate α,β-unsaturated aldehyde in the presence of a suitable base and catalyst system. google.com A patent describes the synthesis of dipropyl aminochloromaleate from dipropyl dichloromaleate and ammonium acetate, yielding a reddish, viscous liquid with a purity of 90.5%. google.com This intermediate is a key building block for the subsequent cyclization to the pyridine ring.

The table below summarizes typical conditions for the synthesis of a related compound, diethyl 5-ethylpyridine-2,3-dicarboxylate, which can be considered representative for the synthesis of this compound by substituting the corresponding starting materials.

Table 2: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate google.com

Reactant 1Reactant 2BaseSolventCatalyst (Acid)Yield (%)
Diethyl aminochloromaleateEthyl acroleinPyridineEthanolGlacial acetic acid80
Diethyl aminochloromaleateEthyl acroleinTriethylamineToluene (B28343)p-Toluenesulfonic acid75
Diethyl aminochloromaleateEthyl acroleinSodium acetateAcetonitrileAcetic acid72

This table illustrates reaction conditions that could be adapted for the synthesis of this compound by using dipropyl aminochloromaleate and propanol as the solvent.

Modern advancements in transition metal catalysis, such as photoredox/nickel dual catalysis, offer novel pathways for the formation of C-C bonds under mild conditions. organic-chemistry.org While not yet specifically applied to this compound, these methods hold promise for future synthetic strategies.

Industrial Scale Synthesis Considerations

The commercial production of this compound necessitates careful consideration of several factors to ensure an efficient, cost-effective, and environmentally responsible process. Many of the considerations for the industrial synthesis of related compounds, such as pyridine-2,3-dicarboxylic acid and its diethyl ester, are directly applicable.

Raw Material Availability and Cost: The economic viability of the synthesis is heavily dependent on the cost and availability of the starting materials. For instance, processes utilizing readily available and inexpensive feedstocks like quinoline, which can be oxidized to pyridine-2,3-dicarboxylic acid, are often favored for large-scale production. organic-chemistry.org The subsequent esterification to the dipropyl ester would then be a crucial step.

Reaction Conditions and Safety: Industrial processes aim for mild reaction conditions to minimize energy consumption and ensure operational safety. Methods that avoid harsh reagents, such as strong acids or oxidants at high temperatures, are preferred. nih.gov The use of catalysts that allow for lower reaction temperatures and pressures is a key consideration. For example, some patented processes for related compounds operate at temperatures between 20 to 200 °C. nih.gov

Process Efficiency and Waste Management: High-yield reactions are essential for maximizing productivity and minimizing waste. One-pot syntheses are particularly attractive as they reduce the number of unit operations and potential for material loss. researchgate.net The disposal of waste streams, such as spent catalysts and solvent residues, must be managed in an environmentally sound manner. Processes that allow for the recycling of solvents and catalysts are highly desirable. nih.gov

Purification: The final product must meet stringent purity specifications. Industrial-scale purification methods, such as distillation, crystallization, and extraction, are employed to remove impurities. The choice of purification method depends on the physical properties of this compound and the nature of the impurities. For instance, related dialkyl pyridine-2,3-dicarboxylates are often purified by distillation under reduced pressure. google.com

Chemical Reactivity and Mechanistic Investigations of Dipropyl Pyridine 2,3 Dicarboxylate

Electron Transfer Processes and Radical Chemistry

The electrochemical behavior of dipropyl pyridine-2,3-dicarboxylate and its reactions with radical species are crucial for understanding its stability and degradation pathways. The pyridine (B92270) ring, substituted with two electron-withdrawing carboxylate groups, is susceptible to electron transfer reactions, leading to the formation of reactive intermediates.

Reactions with Electrochemically Generated Superoxide (B77818) Anion

The superoxide anion (O₂⁻), a radical anion of molecular oxygen, is a potent nucleophile and a reducing agent. Its reaction with ester functionalities can lead to their cleavage. While direct studies on the reaction of this compound with electrochemically generated superoxide anion are not extensively documented, the general mechanism of ester cleavage by superoxide provides a basis for understanding this process.

The reaction is initiated by the nucleophilic attack of the superoxide anion on the carbonyl carbon of one of the ester groups. This is followed by a cascade of reactions that can ultimately lead to the cleavage of the ester bond. The reactivity of the superoxide anion is highly dependent on the solvent system, with aprotic solvents generally favoring nucleophilic attack.

Formation and Stability of Anion Radicals and Dicarboxylate Dianions

Electrochemical studies on compounds analogous to this compound, such as dipropyl pyridine-2,5-dicarboxylate (B1236617), have shown that these molecules can undergo a one-electron reduction to form a stable anion radical. rsc.org It is reasonable to infer that this compound would exhibit similar behavior, with the electron being accepted into the π-system of the pyridine ring, which is stabilized by the two electron-withdrawing dipropyl dicarboxylate groups.

The stability of the resulting anion radical is a key factor in its subsequent chemical reactions. The presence of substituents on the pyridine ring can influence this stability. rsc.org Further reduction can lead to the formation of a dicarboxylate dianion, although this species is generally less stable. The formation of such radical anions and dianions can also be achieved through chemical reduction using alkali metals. rsc.org

Table 1: Electrochemical Reduction of a Related Pyridine Dicarboxylate

CompoundReduction Potential (V vs. Ag/AgCl)Number of ElectronsIntermediate Species
Dipropyl pyridine-2,5-dicarboxylate-1.3 to -1.51Anion Radical
Dipropyl pyridine-2,5-dicarboxylate> -1.52Dianion

Note: The data presented is based on analogous compounds and serves as a predictive model for the electrochemical behavior of this compound.

Mechanistic Pathways of Ester Bond Cleavage

The cleavage of the ester bond in the anion radical of this compound can proceed through several mechanistic pathways. One possibility involves an intramolecular electron transfer from the reduced pyridine ring to one of the ester groups, leading to the fragmentation of the C-O bond.

Alternatively, in the presence of nucleophiles like the superoxide anion, the cleavage can be initiated by an external attack. The initial nucleophilic adduct can then undergo rearrangement and fragmentation. The exact pathway is likely influenced by factors such as the solvent, temperature, and the presence of other reactive species.

Cycloaddition Reactions and Pericyclic Chemistry

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The electron-deficient nature of the pyridine ring in this compound suggests its potential participation in such reactions, particularly as a dienophile or a dipolarophile.

[3+2]-Cycloadditions Involving Pyridine-2,3-dicarboxylates

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. While there is a lack of specific studies on this compound acting as a dipolarophile in [3+2] cycloadditions, the general reactivity of electron-deficient alkenes and alkynes in these reactions suggests its potential.

For instance, in a related reaction, the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines leads to the formation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com This indicates that the pyridine nucleus can participate in such transformations. It is conceivable that this compound could react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to yield novel heterocyclic systems.

Analysis of Concerted vs. Stepwise Mechanisms

A key aspect of cycloaddition reactions is the mechanism by which the new bonds are formed. These reactions can proceed through a concerted mechanism, where all bond-making and bond-breaking occurs in a single transition state, or a stepwise mechanism, which involves the formation of a discrete intermediate. researchgate.netyoutube.comnih.gov

The preference for a concerted versus a stepwise pathway is influenced by several factors, including the nature of the reactants, the solvent, and the presence of a catalyst. For many [3+2] cycloadditions, a concerted mechanism is favored. researchgate.net However, in cases where a stable intermediate, such as a zwitterion or a diradical, can be formed, a stepwise pathway may become competitive. researchgate.net Computational studies are often employed to elucidate the operative mechanism by comparing the energy barriers of the concerted and stepwise pathways. nih.govresearchgate.net In the context of this compound, the electron-withdrawing nature of the substituents could influence the stability of potential intermediates and thus the preferred reaction mechanism.

Table 2: Mechanistic Features of Cycloaddition Reactions

Reaction TypeTypical MechanismKey Intermediates (in stepwise)Influencing Factors
[4+2] CycloadditionConcertedDiradical, ZwitterionReactant electronics, Sterics
[3+2] CycloadditionConcertedDiradical, ZwitterionNature of dipole and dipolarophile
[2+2] CycloadditionStepwise (thermal), Concerted (photochemical)DiradicalReaction conditions (heat/light)

Hydrolytic Transformations of Diester Functionalities

The hydrolysis of the diester functionalities in this compound to the corresponding dicarboxylic acid, quinolinic acid (pyridine-2,3-dicarboxylic acid), is a fundamental transformation. This reaction is typically carried out under basic conditions. googleapis.comgoogleapis.com

The general procedure for the hydrolysis of dialkyl pyridine-2,3-dicarboxylates involves heating the ester with an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in a suitable solvent system. googleapis.comgoogleapis.com Often, a mixed solvent system of water and a water-insoluble organic solvent like toluene (B28343) is employed. This facilitates the reaction and the subsequent separation of the product. googleapis.comgoogleapis.com The hydrolysis reaction is generally carried out at temperatures ranging from room temperature to 150°C, with typical reaction times of 1 to 24 hours. googleapis.com

A specific example illustrating this transformation is the hydrolysis of 5-ethyl-2,3-diethoxycarbonylpyridine, a structurally similar compound. In a patented procedure, this diethyl ester is refluxed with an aqueous solution of sodium hydroxide in toluene for 3.5 hours. After the reaction, the aqueous layer containing the sodium salt of the dicarboxylic acid is separated and then acidified to precipitate the final product, 5-ethylpyridine-2,3-dicarboxylic acid. googleapis.com

Table 1: General Conditions for Hydrolysis of Dialkyl Pyridine-2,3-dicarboxylates

Parameter Condition Source(s)
Reagent Alkali metal hydroxide (e.g., NaOH, KOH) googleapis.comgoogleapis.com
Solvent Mixed solvent (e.g., water/toluene) googleapis.com
Temperature Room temperature to 150°C googleapis.com

| Reaction Time | 1 - 24 hours | googleapis.com |

The hydrolysis proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester group. This is followed by the elimination of the corresponding alcohol (propanol in the case of this compound). The reaction occurs in two successive steps, hydrolyzing both ester groups to yield the dicarboxylate salt, which upon acidification gives the dicarboxylic acid. The kinetics of hydrolysis for related pyridinecarboxamides have been studied, showing a dependence on the position of the substituent on the pyridine ring. researchgate.net It is expected that the hydrolysis rate of this compound would similarly be influenced by the electronic effects of the pyridine nitrogen and the adjacent carboxylate group.

Coordination Chemistry and Metal Complexation of Pyridine 2,3 Dicarboxylates

Ligand Design and Coordination Modes of Pyridine-2,3-dicarboxylic Acid and its Esters

Pyridine-2,3-dicarboxylic acid and its ester derivatives are notable for their potential as polydentate ligands. researchgate.net The parent acid can be partially or fully deprotonated, offering a variety of coordination possibilities through its carboxylate groups and the pyridine (B92270) nitrogen. researchgate.net The ester derivatives, such as Dipropyl pyridine-2,3-dicarboxylate, present a neutral ligand with multiple binding sites.

The coordination modes of pyridine-2,3-dicarboxylate ligands are diverse and can range from monodentate to more complex bridging fashions. researchgate.net Common coordination modes observed for the deprotonated form of pyridine-2,3-dicarboxylic acid include:

Monodentate: Coordination through one carboxylate oxygen or the pyridine nitrogen. researchgate.net

Bidentate (N,O-chelating): The ligand forms a stable five-membered ring by coordinating through the pyridine nitrogen and one oxygen atom from the adjacent carboxylate group. researchgate.net

Tridentate (N,O,O'-chelating): Involving the pyridine nitrogen and one oxygen from each of the two carboxylate groups. researchgate.net

Bridging: The ligand can bridge two or more metal centers, leading to the formation of coordination polymers. researchgate.net

For ester derivatives like this compound, the coordination typically involves the pyridine nitrogen and the carbonyl oxygen atoms of the ester groups. mdpi.com These neutral ligands can act as O,N,O-pincer ligands, although the coordination of the ester oxygen is generally considered weaker than that of a deprotonated carboxylate group. mdpi.com The coordination can occur through the carbonyl oxygen (Ocarbonyl) or the alkoxy oxygen (Oalkoxy), leading to different isomeric complexes. mdpi.com

Table 1: Observed Coordination Modes of Pyridine-2,3-dicarboxylate Ligands

Coordination Mode Description Example Metal Ions
Monodentate Single point of attachment. Cu(II)
Bidentate (N,O-chelate) Coordination via pyridine N and one carboxylate O. researchgate.net Zn(II)
Tridentate (N,O,O'-chelate) Coordination via pyridine N and both carboxylate O. researchgate.net Mn(II)

Synthesis of Transition Metal Complexes Incorporating Pyridine-2,3-dicarboxylate Ligands

The synthesis of transition metal complexes with pyridine-2,3-dicarboxylate ligands is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. rsc.org The choice of solvent, temperature, and stoichiometry can influence the final structure of the complex, leading to either discrete mononuclear or polynuclear species, or extended coordination polymers. researchgate.net Hydrothermal methods are often employed for the synthesis of polymeric structures. researchgate.net

Ruthenium(II) polypyridyl complexes are of significant interest due to their rich photophysical and electrochemical properties. nih.gov The synthesis of Ruthenium(II) complexes incorporating pyridine-dicarboxylate ligands generally involves the reaction of a ruthenium precursor, such as cis-[Ru(bpy)2Cl2] (where bpy is 2,2'-bipyridine), with the desired pyridine-dicarboxylate ligand. nih.gov

For a ligand like this compound, a typical synthetic route would involve refluxing the ruthenium precursor with the ligand in a suitable solvent mixture, such as ethanol-water. nih.gov The resulting complex can then be isolated as a salt, for example, by precipitation with a saturated solution of KPF6. nih.gov The general reaction can be represented as:

cis-[Ru(ancillary)2Cl2] + L → [Ru(ancillary)2(L)]2+ + 2Cl-

Where "ancillary" represents other coordinating ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, and "L" is the this compound ligand. The characterization of these new complexes is then carried out using various spectroscopic techniques. pensoft.net

Table 2: General Synthetic Conditions for Ruthenium(II) Polypyridyl Complexes

Ruthenium Precursor Ligand Solvent Reaction Condition
cis-[Ru(bpy)2Cl2] 2-(2'-pyridyl)quinoxaline Ethanol/Water Reflux overnight nih.gov
cis-[Ru(phen)2Cl2] 2-(2'-pyridyl)quinoxaline Ethanol/Water Reflux overnight nih.gov

Structural Analysis of Coordination Compounds

The definitive determination of the three-dimensional structure of coordination compounds is crucial for understanding their properties and reactivity. A variety of analytical techniques are employed for this purpose, with X-ray single-crystal diffraction being the most powerful.

In a typical experiment, a single crystal of the compound is mounted and rotated in a beam of X-rays. youtube.com The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is recorded on a detector. youtube.com From the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, which reveals the precise arrangement of atoms. youtube.com

For a hypothetical complex of this compound, an X-ray single-crystal diffraction study would provide invaluable information, including:

The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral).

The specific coordination mode of the this compound ligand, confirming which donor atoms are bonded to the metal.

Precise bond lengths between the metal and the donor atoms of the ligand.

The bond angles within the ligand and around the metal center.

This detailed structural information is fundamental for establishing structure-property relationships and for the rational design of new coordination compounds with desired functionalities.

Spectroscopic, Structural, and Advanced Analytical Characterization

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

No experimental Infrared (IR) spectroscopic data, including characteristic absorption frequencies for functional groups such as C=O (ester), C-O, and pyridine (B92270) ring vibrations, could be found for Dipropyl pyridine-2,3-dicarboxylate in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Characterization

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons on the pyridine ring and the propyl ester groups of this compound are not available in published sources.

Carbon-13 (¹³C) NMR Analysis

No data on the chemical shifts of the carbon atoms, including those of the pyridine ring and the carbonyl and alkyl groups of the ester substituents, are documented for this compound.

Mass Spectrometry (MS)

Detailed mass spectrometry analysis, including the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) and fragmentation patterns for this compound, has not been published.

Electrochemical Characterization Techniques

There is no available literature describing the electrochemical behavior of this compound, such as its reduction or oxidation potentials as determined by methods like cyclic voltammetry.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. It provides information on the potentials at which a molecule is oxidized or reduced and can offer insights into the stability of the resulting species. The pyridine ring, being a π-deficient aromatic system due to the electronegative nitrogen atom, is susceptible to reduction. rsc.org

For pyridine derivatives, CV can reveal how substituents on the ring influence the electron-accepting or electron-donating nature of the molecule. rsc.org In the case of this compound, the two propyl ester groups would be expected to influence the redox potentials.

While specific cyclic voltammetry data for this compound is not readily found in the scientific literature, a study on its isomer, Dipropyl pyridine-2,5-dicarboxylate (B1236617) (a known insect repellent), shows that it undergoes a reversible one-electron reduction process in aprotic acetonitrile. epa.gov The reversible potential for this process was determined to be -1840 mV versus a silver/silver reference electrode. epa.gov This type of data is critical for understanding the molecule's electronic properties and potential applications in areas like redox flow batteries or as a catalyst. rsc.org

Table 1: Illustrative Cyclic Voltammetry Data for a Related Pyridine Dicarboxylate Isomer Data for Dipropyl pyridine-2,5-dicarboxylate

Parameter Value Electrode System Solvent
Reversible Potential (E°′) -1840 mV Glassy Carbon, Platinum, or HMDE vs. Ag/Ag Acetonitrile
Electron Stoichiometry 1 - -

This data is for the 2,5-isomer and is presented for illustrative purposes due to the lack of available data for the 2,3-isomer. epa.gov

Coulometric Studies for Electron Stoichiometry

Coulometry is an analytical method that measures the total charge passed during an electrochemical reaction. It is often used in conjunction with cyclic voltammetry to determine the number of electrons involved in a redox process (the electron stoichiometry). This information is fundamental to elucidating the mechanism of the electrochemical reaction.

For this compound, coulometric analysis following a controlled-potential reduction would quantify the total charge required to convert a known amount of the substance, thereby revealing the number of electrons transferred per molecule. As mentioned in the previous section, the analysis of the related Dipropyl pyridine-2,5-dicarboxylate indicated a one-electron process, a finding that would typically be confirmed by coulometry. epa.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds like this compound.

Gas Chromatography (GC)

Gas chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC would be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the compound based on its mass spectrum.

While no specific GC methods for this compound are detailed in the reviewed literature, methods for its isomer, Dipropyl pyridine-2,5-dicarboxylate, are available and indicate that the compound is amenable to GC analysis. Commercial suppliers of this isomer often specify purity levels greater than 98.0%, as determined by GC.

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and quantification of compounds in a mixture. herts.ac.uk It is applicable to a wider range of compounds than GC, including those that are not volatile or are thermally labile.

For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase, a high degree of separation can be achieved. LC is also a primary tool for purifying compounds through a technique known as flash chromatography, which is often used after a chemical synthesis. nih.gov Although specific LC conditions for the 2,3-isomer are not published, the purification of other pyridine dicarboxylate derivatives frequently employs flash chromatography on silica (B1680970) gel with solvent mixtures like dichloromethane/petroleum ether. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of reactions, identify compounds, and determine their purity. nih.gov A TLC plate, typically coated with silica gel, serves as the stationary phase, and a solvent or solvent mixture acts as the mobile phase. nih.govsigmaaldrich.com

The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. For pyridine dicarboxylate derivatives, TLC is often used to monitor the progress of a reaction, with visualization of the spots under UV light. nih.govmdpi.com

Table 2: Illustrative TLC Data for Analysis of Related Compounds This table presents typical solvent systems and detection methods used for the TLC analysis of pyridine and related heterocyclic compounds, as specific data for this compound is not available.

Stationary Phase Mobile Phase (Solvent System) Detection Method Application
Silica Gel 60 F254 Dichloromethane/Petroleum Ether UV light (254 nm) Purification monitoring of pyridine derivatives nih.gov
Silica Gel Toluene (B28343)/Ethyl Acetate (93:7) Anisaldehyde stain Screening of plant extracts containing heterocyclic compounds sigmaaldrich.com
Silica Gel Hexane/Methanol (85:15) Iodine fuming Analysis of commercial repellents nih.gov

The data in this table is illustrative and does not represent specific results for this compound.

Theoretical and Computational Studies of Dipropyl Pyridine 2,3 Dicarboxylate

Quantum Chemical Calculations (e.g., DFT)

No peer-reviewed studies detailing Density Functional Theory (DFT) calculations for Dipropyl pyridine-2,3-dicarboxylate could be located. As a result, specific data on its electronic structure, molecular geometry, and potential reaction pathways derived from this method are not available.

There are no published findings on the electronic structure of this compound.

Specific conformational analyses and optimized molecular geometry data for this compound have not been published.

No research into the reaction pathways and transition states of this compound has been found in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Applications

No QSAR models have been developed or published for the non-biological applications of this compound.

There are no available studies that predict the biodegradation mechanisms or environmental fate of this compound using QSAR modeling.

Applications in Organic Synthesis and Materials Science

Dipropyl Pyridine-2,3-dicarboxylate as a Synthetic Intermediate

The chemical reactivity of this compound makes it a valuable intermediate in multi-step organic syntheses. The ester groups can be readily transformed or can influence the reactivity of the pyridine (B92270) ring, allowing for the construction of more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

This compound is a key starting material for the creation of advanced heterocyclic scaffolds, particularly those containing the pyridine-2,3-dicarboximide framework. These imides are synthesized from the corresponding diesters. google.com The process typically involves the reaction of the diester with a primary amine, leading to the formation of a cyclic imide structure. This transformation highlights the role of the dipropyl ester as a foundational molecule, enabling access to more complex, fused heterocyclic systems that are of interest in medicinal and materials chemistry. google.com The synthesis of various new heterocyclic derivatives often relies on such strategic precursors to build molecular complexity. nih.gov

Role in Agrochemical Research as Chemical Precursors

In the field of agrochemical research, pyridine dicarboxylate derivatives are crucial intermediates for developing new active compounds, especially herbicides. google.comgoogle.comgoogleapis.com The specific arrangement of functional groups in this compound allows it to be a building block for molecules designed to control undesired plant growth.

Intermediate for Herbicide Development

Research has established that pyridine-2,3-dicarboxylic acid esters, including the dipropyl ester, are valuable intermediates for the synthesis of herbicidally-active compounds. google.comgoogle.com Specifically, they are precursors to pyridine-2,3-dicarboximides and 2-(2-imidazolin-2-yl)nicotinic acids, which have shown significant potential as herbicides. google.comgoogleapis.comepo.org The synthesis pathway involves converting the diester into a cyclic anhydride (B1165640) or directly into an imide, which forms the core of the final herbicidal molecule. google.comgoogle.com Patents describe the preparation of various substituted pyridine-2,3-dicarboxylate esters for the express purpose of creating new herbicides with improved efficacy and selectivity. google.comgoogle.com

Table 1: Synthetic Pathway from Diester to Herbicidal Imide

Step Reactant Product Significance
1 This compound Pyridine-2,3-dicarboxylic anhydride Creation of a reactive intermediate. epo.org

Contribution to Coordination Polymer and Framework Design

While this compound itself is not typically used as a direct ligand, it plays a crucial role as a precursor to the active ligand, pyridine-2,3-dicarboxylate (pydc). The ester groups can be hydrolyzed to form the dicarboxylate anion, which is an excellent chelating agent for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). ijcm.iracs.org

Ligands for Advanced Material Construction

The ligand derived from this compound, pyridine-2,3-dicarboxylic acid, is recognized for its flexible and varied coordination modes. ijcm.ir It can bind to metal centers through its nitrogen atom and the two carboxylate oxygen atoms, acting as a versatile building block for constructing one-, two-, and three-dimensional coordination polymers. ijcm.iracs.orgresearchgate.net These materials are of significant interest due to their intriguing topologies and potential applications in areas such as catalysis, gas storage, and photoluminescence. ijcm.irresearchgate.net The ability of the pyridine-2,3-dicarboxylate ligand to form stable complexes with a wide range of metal ions has led to the synthesis of numerous advanced materials with diverse structural and functional properties. ijcm.iracs.org

Table 2: Examples of Coordination Polymers from Pyridine-2,3-dicarboxylate Ligand

Metal Ion Resulting Polymer Structure Key Features Reference
Manganese(III) Polymeric chains forming a supramolecular structure Features six-coordinate Mn(III) with a distorted octahedral geometry. ijcm.ir
Barium(II) Two-dimensional (2D) coordination polymer Forms a 2D network that can be thermally decomposed to BaCl₂ nanoparticles. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Pyridine-2,3-dicarboxylic acid (Quinolinic acid)
Pyridine-2,3-dicarboximide
2-(2-Imidazolin-2-yl)nicotinic acid
Pyridine-2,3-dicarboxylic anhydride
Manganese(III)
Barium(II)

Q & A

Q. What are the optimal synthetic routes for dipropyl pyridine-2,3-dicarboxylate?

this compound can be synthesized via esterification of pyridine-2,3-dicarboxylic acid with propanol under acidic catalysis. A two-step procedure involving refluxing the diacid with excess propanol in the presence of concentrated sulfuric acid (as a catalyst) is typical. For example, dimethyl analogs are synthesized similarly using methanol, suggesting propyl ester synthesis would follow analogous conditions with adjustments for alcohol reactivity . Purification via silica gel chromatography (e.g., EtOAc/hexane) is recommended to isolate the product, as impurities like unreacted diacid or monoesters may persist .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm esterification by detecting propyl group signals (e.g., triplet for –OCH2_2 at ~4.2 ppm and methyl protons at ~1.0 ppm) and aromatic proton shifts .
  • IR spectroscopy : Stretching vibrations for ester carbonyl groups (1730–1740 cm1^{-1}) and pyridine ring C=C/C=N bonds (1450–1600 cm1^{-1}) are diagnostic .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula, with fragmentation patterns confirming ester substituents .

Q. How should researchers handle safety concerns during synthesis?

Pyridine-2,3-dicarboxylate derivatives are classified as skin/eye irritants (Category 2) and may cause respiratory irritation. Use PPE (gloves, goggles, respirators), conduct reactions in fume hoods, and avoid direct contact. Emergency measures include flushing eyes/skin with water and seeking medical attention for prolonged exposure .

Advanced Research Questions

Q. What coordination modes does this compound exhibit in metal-organic frameworks (MOFs)?

The pyridine-2,3-dicarboxylate ligand can adopt diverse coordination modes, including μ2_2-bridging via pyridine nitrogen and carboxylate oxygen atoms. For example, in cadmium(II) coordination polymers, it forms 2D networks with photoluminescent properties . Computational studies (e.g., DFT) predict binding energies and geometries, aiding in MOF design for gas storage or catalysis .

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Use programs like SHELXL for high-resolution refinement, particularly for twinned crystals or weak diffraction data. Key strategies include:

  • Applying restraints for disordered propyl groups.
  • Validating hydrogen bonding and π-π stacking interactions via residual density maps . For example, SHELXPRO can interface with macromolecular data, enabling cross-validation of small-molecule and polymer structures .

Q. What role does this compound play in catalytic systems?

While direct studies are limited, related esters act as ligands in transition-metal complexes. For instance, silver(II) complexes with pyridine-2,3-dicarboxylate exhibit square-planar geometries, suggesting potential in redox catalysis or photocatalysis. Propyl esters may enhance solubility in nonpolar media, enabling heterogeneous catalytic applications .

Q. How can researchers address low yields during large-scale synthesis?

Optimize reaction stoichiometry (e.g., 3:1 propanol-to-diacid ratio) and use Dean-Stark traps to remove water, shifting equilibrium toward ester formation. Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve yields .

Methodological Considerations

  • Spectral Interpretation : Compare experimental NMR shifts with dimethyl/ethyl analogs to assign propyl substituents accurately .
  • Crystallization : Slow evaporation from ethanol/water mixtures often yields single crystals suitable for X-ray diffraction .
  • Computational Modeling : Use software like Gaussian or VASP to simulate coordination geometries and electronic properties, validating experimental observations .

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